molecular formula C25H24N2O2S2 B2467800 (2E)-2-(BENZENESULFONYL)-3-[(2,6-DIMETHYLPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE CAS No. 902514-37-8

(2E)-2-(BENZENESULFONYL)-3-[(2,6-DIMETHYLPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE

Cat. No.: B2467800
CAS No.: 902514-37-8
M. Wt: 448.6
InChI Key: AUKBLZOBBNUCJW-WJTDDFOZSA-N
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Description

(2E)-2-(BENZENESULFONYL)-3-[(2,6-DIMETHYLPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a dimethylphenylamino group, and a methylphenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(BENZENESULFONYL)-3-[(2,6-DIMETHYLPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile

    Condensation Reactions: These reactions are used to form the carbon-nitrogen double bond in the compound. This can be achieved by reacting an aldehyde or ketone with an amine under acidic or basic conditions.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(BENZENESULFONYL)-3-[(2,6-DIMETHYLPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amines and Alcohols: Formed through reduction reactions.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

(2E)-2-(BENZENESULFONYL)-3-[(2,6-DIMETHYLPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[(2,6-DIMETHYLPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(BENZENESULFONYL)-3-[(2,6-DIMETHYLPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE: shares similarities with other sulfonyl and thioether compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(2,6-dimethylanilino)-3-[(2-methylphenyl)methylsulfanyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S2/c1-18-10-7-8-13-21(18)17-30-25(27-24-19(2)11-9-12-20(24)3)23(16-26)31(28,29)22-14-5-4-6-15-22/h4-15,27H,17H2,1-3H3/b25-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKBLZOBBNUCJW-WJTDDFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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